1-Bromoethanol

説明

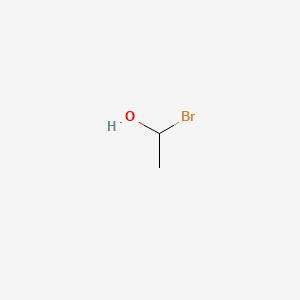

Structure

3D Structure

特性

CAS番号 |

162854-32-2 |

|---|---|

分子式 |

C2H5BrO |

分子量 |

124.96 g/mol |

IUPAC名 |

1-bromoethanol |

InChI |

InChI=1S/C2H5BrO/c1-2(3)4/h2,4H,1H3 |

InChIキー |

ZLGXEEAGBLFFTB-UHFFFAOYSA-N |

正規SMILES |

CC(O)Br |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1-bromoethanol. The information is intended to support research, development, and drug discovery activities where this halogenated alcohol may be a key intermediate or active compound.

Chemical and Physical Properties

This compound is a chiral alpha-haloalcohol. While it is commercially available, detailed experimental data on its physical properties are not extensively reported in the literature. The following tables summarize its known identifiers and computed properties, along with the experimental properties of its structural isomer, 2-bromoethanol, for reference.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₅BrO | |

| Molecular Weight | 124.96 g/mol | |

| CAS Number | 162854-32-2 | |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(O)Br | |

| InChI | InChI=1S/C2H5BrO/c1-2(3)4/h2,4H,1H3 | |

| InChIKey | ZLGXEEAGBLFFTB-UHFFFAOYSA-N | |

| XLogP3-AA (Computed) | 0.8 | |

| Hydrogen Bond Donor Count (Computed) | 1 | |

| Hydrogen Bond Acceptor Count (Computed) | 1 | |

| Rotatable Bond Count (Computed) | 0 | |

| Exact Mass (Computed) | 123.95238 Da | |

| Monoisotopic Mass (Computed) | 123.95238 Da | |

| Topological Polar Surface Area (Computed) | 20.2 Ų | |

| Heavy Atom Count (Computed) | 4 | |

| Complexity (Computed) | 15.5 |

Table 2: Experimental Physical Properties of 2-Bromoethanol (Isomer for Comparison)

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 149-150 °C | |

| Melting Point | -80 °C | |

| Density | 1.763 g/mL at 25 °C | |

| Solubility | Soluble in water; miscible with ethanol (B145695) and ether; insoluble in petroleum ether. |

Chemical Structure

This compound possesses a stereocenter at the carbon atom bonded to the bromine and hydroxyl groups, meaning it exists as a racemic mixture of two enantiomers: (R)-1-bromoethanol and (S)-1-bromoethanol. The presence of both a good leaving group (bromide) and a hydroxyl group on adjacent carbons makes it a versatile synthetic intermediate.

The key structural features include:

-

A chiral sp³ hybridized carbon (C1).

-

A polar C-Br bond.

-

A polar O-H bond, capable of hydrogen bonding.

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Alpha-Bromination of Acetaldehyde (B116499) to Bromoacetaldehyde (B98955)

This reaction is typically acid-catalyzed and proceeds through an enol intermediate.

-

Materials: Acetaldehyde, bromine, hydrobromic acid (catalyst), and an inert solvent (e.g., dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve acetaldehyde in the inert solvent.

-

Add a catalytic amount of hydrobromic acid.

-

Cool the mixture in an ice bath to control the exothermic reaction.

-

Slowly add a solution of bromine in the same solvent via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

-

The resulting solution of bromoacetaldehyde can be used directly in the next step or purified by distillation.

-

Step 2: Reduction of Bromoacetaldehyde to this compound

A mild reducing agent, such as sodium borohydride (B1222165), can be used to selectively reduce the aldehyde to an alcohol.

-

Materials: Solution of bromoacetaldehyde from Step 1, sodium borohydride, methanol, and a suitable workup solution (e.g., dilute hydrochloric acid).

-

Procedure:

-

Cool the solution of bromoacetaldehyde in an ice bath.

-

Slowly add a solution of sodium borohydride in methanol.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the pH is neutral.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a spectrum can be obtained using a neat sample. Place a small drop of the liquid between two NaCl or KBr plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to obtain a good signal-to-noise ratio. A background spectrum of the clean, empty sample holder should be collected and automatically subtracted from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) into the GC.

-

GC Method: Use a standard non-polar capillary column (e.g., DB-5). A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a rate of 10-20°C/min.

-

MS Method: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.

Predicted Spectroscopic Data

As experimental spectra for this compound are not widely available, the following tables provide predicted data based on its structure and comparison with similar compounds.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.8 - 2.0 | Doublet | 3H | -CH₃ | The methyl group is adjacent to a methine proton, resulting in a doublet. The chemical shift is downfield due to the proximity of the electronegative bromine and oxygen atoms. |

| ~4.8 - 5.0 | Quartet | 1H | -CH(Br)OH | The methine proton is coupled to the three protons of the methyl group, resulting in a quartet. The significant downfield shift is due to the direct attachment of both bromine and oxygen. |

| Variable (broad) | Singlet | 1H | -OH | The hydroxyl proton is typically a broad singlet and its chemical shift is concentration and solvent dependent. |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 - 30 | -CH₃ | The methyl carbon is in a typical aliphatic region, shifted slightly downfield due to the adjacent electronegative groups. |

| ~65 - 70 | -CH(Br)OH | The methine carbon is significantly deshielded due to the direct attachment of both the highly electronegative bromine and oxygen atoms. |

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1450 - 1375 | Medium | C-H bend (aliphatic) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

| 650 - 550 | Strong | C-Br stretch |

Table 6: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 124/126 | [CH₃CH(Br)OH]⁺ | Molecular ion peak (M⁺). The two peaks with a ~1:1 intensity ratio are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 109/111 | [CH(Br)OH]⁺ | Loss of a methyl radical (•CH₃). |

| 81/79 | [Br]⁺ | Bromine cation. |

| 45 | [CH₃CHOH]⁺ | Loss of a bromine radical (•Br). |

Biological Activity and Potential Mechanisms of Action

This compound has been reported to exhibit inhibitory activity against cancer cells and certain viruses, such as Hepatitis C virus (HCV) and HIV. Its proposed mechanisms of action involve the inhibition of key enzymes and receptors.

Inhibition of HCV NS5B Polymerase

This compound is suggested to act as a competitive inhibitor of the Hepatitis C virus NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. Non-nucleoside inhibitors (NNIs) of NS5B typically bind to allosteric sites on the enzyme, inducing conformational changes that prevent the polymerase from adopting the active conformation required for RNA synthesis.

Caption: Proposed mechanism of this compound as an allosteric inhibitor of HCV NS5B polymerase.

Other Potential Biological Targets

This compound has also been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4) and an antagonist of the 5-HT₄ receptor.

An In-depth Technical Guide to the Synthesis of 1-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis of 1-bromoethanol. It is critical to note that the commonly assumed synthesis of this compound via the ring-opening of ethylene (B1197577) oxide with hydrogen bromide is chemically incorrect. This reaction exclusively yields the constitutional isomer, 2-bromoethanol. This document elucidates the mechanistic basis for this regioselectivity and presents a theoretically sound, alternative synthetic pathway to this compound commencing from acetaldehyde (B116499). Due to the inherent instability of α-haloalcohols, this guide emphasizes cautious experimental design and handling protocols. All quantitative data is presented in structured tables, and detailed theoretical experimental protocols are provided.

The Fallacy of Synthesizing this compound from Ethylene Oxide

The reaction of epoxides with hydrogen halides, such as hydrogen bromide (HBr), is a well-established method for the synthesis of halohydrins. However, the regiochemical outcome of this reaction is governed by the reaction mechanism. In the case of an unsymmetrical epoxide under acidic conditions, the nucleophile (bromide ion) will attack the more substituted carbon atom. For a symmetrical epoxide like ethylene oxide, the attack occurs at either of the equivalent carbons.

The reaction proceeds via protonation of the epoxide oxygen, forming a highly strained three-membered ring with a positive charge. This is followed by a nucleophilic attack by the bromide ion. This SN2-type ring-opening results in the bromine atom and the hydroxyl group being on adjacent carbons. For ethylene oxide, this invariably leads to the formation of 2-bromoethanol.

Mechanistic Pathway: Ethylene Oxide to 2-Bromoethanol

The signaling pathway diagram below illustrates the mechanism of the reaction between ethylene oxide and hydrogen bromide, leading to the formation of 2-bromoethanol.

Proposed Synthesis of this compound from Acetaldehyde

A plausible synthetic route to this compound involves the nucleophilic addition of hydrogen bromide to acetaldehyde. In this reaction, the carbonyl carbon of acetaldehyde is electrophilic and is attacked by the nucleophilic bromide ion after protonation of the carbonyl oxygen.

It is crucial to note that this compound is expected to be unstable. α-Haloalcohols are known to be reactive and can readily decompose, for instance, by eliminating HBr to reform the starting aldehyde. Therefore, the synthesis and subsequent use of this compound would likely need to be performed in situ or with immediate consumption.

Proposed Reaction Mechanism

The proposed mechanism for the formation of this compound from acetaldehyde and HBr is a classic nucleophilic addition to a carbonyl group.

Physicochemical and Spectroscopic Data

Due to the likely instability of this compound, comprehensive experimental data is scarce in the literature. The following tables summarize available and predicted data for this compound and, for comparison, the well-characterized 2-bromoethanol.

Physical and Chemical Properties

| Property | This compound | 2-Bromoethanol |

| CAS Number | 162854-32-2 | 540-51-2 |

| Molecular Formula | C₂H₅BrO | C₂H₅BrO |

| Molecular Weight | 124.96 g/mol | 124.96 g/mol |

| Appearance | Not well documented; likely a liquid | Colorless to pale yellow liquid |

| Boiling Point | Not well documented | 149-150 °C |

| Density | Not well documented | 1.763 g/mL at 25 °C |

Spectroscopic Data (Predicted for this compound)

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | Quartet at ~5.0-5.5 ppm (1H, CH), Doublet at ~1.8-2.2 ppm (3H, CH₃), Broad singlet for OH |

| ¹³C NMR | ~60-70 ppm (CH-Br), ~20-30 ppm (CH₃) |

| IR (cm⁻¹) | Broad ~3400 (O-H stretch), ~2980, 2900 (C-H stretch), ~1100 (C-O stretch), ~600-700 (C-Br stretch) |

| Mass Spec (m/z) | 124/126 (M+), fragments corresponding to loss of Br, H₂O, and CH₃ |

Experimental Protocols (Theoretical)

The following is a proposed experimental protocol for the synthesis of this compound from acetaldehyde. Extreme caution is advised due to the potential instability of the product. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of this compound from Acetaldehyde

Materials:

-

Acetaldehyde (freshly distilled)

-

Anhydrous Hydrogen Bromide (gas or solution in a non-nucleophilic solvent)

-

Anhydrous, non-nucleophilic solvent (e.g., diethyl ether or dichloromethane, freshly distilled)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a low-temperature thermometer, and a dropping funnel under an inert atmosphere.

-

Dissolve freshly distilled acetaldehyde in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a pre-cooled solution of HBr in the same solvent dropwise via the addition funnel, while vigorously stirring and maintaining the temperature at -78 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots and analyzing by ¹H NMR.

-

Upon completion, the reaction mixture containing this compound should be used immediately for subsequent steps without extensive purification to avoid decomposition.

General Experimental Workflow

The following diagram outlines a generalized workflow for the proposed synthesis and in situ use of this compound.

Safety and Handling

-

Acetaldehyde: Highly flammable, volatile, and a suspected carcinogen. Handle only in a fume hood.

-

Hydrogen Bromide: Corrosive and toxic. Can cause severe burns upon contact. Handle with extreme care.

-

This compound: Expected to be unstable and potentially toxic. Avoid isolation of the pure compound if possible. Handle solutions under an inert atmosphere and at low temperatures.

Conclusion

The synthesis of this compound from ethylene oxide is not a viable synthetic route due to the mechanism of acid-catalyzed epoxide ring-opening, which exclusively yields 2-bromoethanol. A more plausible, though not well-documented, synthesis involves the nucleophilic addition of hydrogen bromide to acetaldehyde. The inherent instability of this compound necessitates that its synthesis be conducted at low temperatures and that the product be used in situ. Researchers and drug development professionals should exercise extreme caution and consider this instability when designing synthetic strategies involving this compound.

An In-depth Technical Guide on the Physical Properties of 1-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-bromoethanol (CAS No. 162854-32-2), a halogenated alcohol of interest in various chemical syntheses. Accurate knowledge of these properties is fundamental for its application in research and development, ensuring predictable behavior in experimental and scale-up processes.

Quantitative Physical Properties

The physical characteristics of this compound are summarized below. These values are critical for designing experiments, performing safety assessments, and developing purification protocols.

| Property | Value | Units | Conditions / Notes |

| Molecular Formula | C₂H₅BrO | - | - |

| Molecular Weight | 124.96 | g/mol | [1][2][3][4] |

| Boiling Point | Not available | °C | Data for the 1-bromo isomer is not readily available. The isomeric 2-bromoethanol (B42945) has a boiling point of 56-57 °C at 20 mmHg.[5][6][7] |

| Density | Not available | g/cm³ | Data for the 1-bromo isomer is not readily available. The isomeric 2-bromoethanol has a density of 1.763 g/mL at 25 °C.[5] |

| Refractive Index | Not available | nD | Data for the 1-bromo isomer is not readily available. The isomeric 2-bromoethanol has a refractive index of 1.492 at 20 °C.[5] |

| Solubility | Miscible with water | - | The related compound 2-bromoethanol is miscible with water and most organic solvents but insoluble in petroleum ether.[7] |

| Appearance | Colorless to pale brown oil/liquid | - | Based on the appearance of the related isomer, 2-bromoethanol.[8] |

Note: Experimental data for this compound is scarce in publicly available literature. Data for its common isomer, 2-bromoethanol, is provided for reference where applicable but should be used with caution as physical properties can differ significantly between isomers.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound characterization. Below are detailed, standard methodologies for measuring the key properties of a liquid compound like this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] This micro-method is suitable when only small sample volumes are available.[10]

Apparatus:

-

Small test tube (e.g., 150mm)

-

Thermometer or temperature probe

-

Heating block or oil bath

-

Magnetic stirrer and small stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of the this compound sample into the test tube along with a small magnetic stir bar.[10]

-

Clamp the test tube securely within the heating block on a hot plate stirrer.[10]

-

Position the thermometer bulb about 1 cm above the liquid's surface to measure the vapor temperature.[10]

-

Turn on the stirrer to ensure gentle, even heating.

-

Begin heating the block slowly. Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the tube walls.[10]

-

A "reflux ring" of condensing vapor will become visible. The thermometer bulb should be level with this ring for an accurate measurement.[10]

-

When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[10]

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.[9]

Density is the mass of a substance per unit volume (ρ = m/V).[11] This method uses a calibrated volumetric flask or pycnometer for high accuracy.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flask or pycnometer (e.g., 5 or 10 mL)

-

Temperature-controlled water bath or ambient thermometer

-

Pipette

Procedure:

-

Carefully clean and dry the volumetric flask/pycnometer.

-

Weigh the empty, dry flask on the analytical balance and record its mass (m₁).

-

Fill the flask to the calibration mark with the this compound sample. Use a pipette for the final adjustment to ensure the bottom of the meniscus is precisely on the mark.

-

Record the temperature of the liquid. Density is temperature-dependent.

-

Weigh the filled flask and record its mass (m₂).

-

The mass of the liquid is m_liquid = m₂ - m₁.

-

The volume of the liquid is the calibrated volume of the flask (V).

-

Calculate the density: ρ = (m₂ - m₁) / V.[12]

The refractive index measures how light bends when passing from air into the liquid and is a highly characteristic property for pure liquids.[13]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator (e.g., set to 20.0 °C)

-

Light source (typically a sodium D-line lamp, λ = 589 nm)

-

Dropper or pipette

-

Lint-free tissues and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Ensure the refractometer prisms are clean and dry. Clean with a suitable solvent and a lint-free tissue if necessary.

-

Turn on the light source and the water circulator to bring the prisms to the desired temperature (e.g., 20.0 °C).

-

Using a dropper, apply 2-3 drops of the this compound sample onto the surface of the bottom prism.

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Look through the eyepiece. Turn the coarse adjustment knob until the light and dark fields become visible.

-

Adjust the chromaticity screw to eliminate any color fringe, creating a sharp, well-defined borderline between the light and dark fields.

-

Use the fine adjustment knob to center the borderline precisely on the crosshairs in the eyepiece.

-

Press the "read" button or look at the scale to obtain the refractive index value (nD). Record the temperature at which the measurement was taken.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physical characterization of a liquid chemical sample like this compound. This process ensures that the identity and purity of the compound are confirmed before its use in further applications.

Caption: Workflow for the physical characterization of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Ethanol, 1-bromo- | C2H5BrO | CID 14202443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S)-1-bromoethanol | C2H5BrO | CID 88388229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. 2-Bromoethanol 95 540-51-2 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 2-Bromoethanol | 540-51-2 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. embibe.com [embibe.com]

- 12. homesciencetools.com [homesciencetools.com]

- 13. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to 1-Bromoethanol (CAS: 162854-32-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromoethanol (CAS: 162854-32-2), a halogenated organic compound of interest in chemical synthesis and drug discovery. This document details its chemical and physical properties, outlines relevant experimental protocols for the evaluation of its biological activity, and discusses its potential applications.

Chemical and Physical Properties

This compound, with the molecular formula C₂H₅BrO, is a structural isomer of 2-bromoethanol.[1][2][3][4] While specific experimental data for this compound is limited in publicly available literature, the properties of its isomer and computed data provide valuable insights.

| Property | Value | Source |

| CAS Number | 162854-32-2 | [1][2][4][5] |

| Molecular Formula | C₂H₅BrO | [1][2][3][4] |

| Molecular Weight | 124.96 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Bromoethan-1-ol | [2] |

| Boiling Point | 56-57 °C at 20 mmHg (for 2-bromoethanol) | [6] |

| Melting Point | -80 °C (for 2-bromoethanol) | [7] |

| Density | 1.763 g/mL at 25 °C (for 2-bromoethanol) | [6] |

Synthesis and Purification

A plausible synthetic route could involve the reduction of a bromoacetyl derivative or the direct bromination of ethanol (B145695) under specific conditions that favor the formation of the 1-bromo isomer. For instance, the synthesis of the related compound 1-bromoethyl acetate (B1210297) has been achieved by reacting vinyl acetate with hydrogen bromide.[11][12]

Purification of bromoalcohols is often challenging due to their potential for decomposition. Vacuum distillation is a common method employed to purify such compounds, as it allows for distillation at lower temperatures, thereby minimizing degradation.[13]

Experimental Protocols

This compound has been reported to exhibit inhibitory activity against several enzymes and viruses, making it a compound of interest for drug development.[2] Detailed below are general experimental protocols for assessing these biological activities.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is a therapeutic target for type 2 diabetes. The following is a general protocol for a fluorometric assay to screen for DPP-4 inhibitors.

-

Reagent Preparation:

-

Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, containing 1 M NaCl and 10 mM EDTA). Dilute to 1X with HPLC-grade water for use.

-

Reconstitute human recombinant DPP-4 enzyme in the 1X Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate, H-Gly-Pro-AMC, in a suitable solvent (e.g., DMSO) and dilute to the working concentration in 1X Assay Buffer.

-

Prepare a stock solution of the test compound (this compound) and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Background Wells: Add Assay Buffer and the solvent used for the inhibitor.

-

100% Initial Activity Wells: Add Assay Buffer and the diluted DPP-4 enzyme.

-

Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the test compound at various concentrations.

-

Positive Control Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the positive control inhibitor.

-

Initiate the reactions by adding the diluted Substrate Solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

DPP-4 Inhibition Assay Workflow

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition Assay

NS5B polymerase is a key enzyme in the replication of the hepatitis C virus. The following is a general protocol for an in vitro RNA-dependent RNA polymerase (RdRp) inhibition assay.

Methodology: [9][16][17][18][19]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 2.5 mM KCl, 1 mM DTT, 50 µg/ml BSA).

-

Prepare a solution of purified recombinant HCV NS5B polymerase.

-

Prepare a template/primer RNA substrate (e.g., poly(A)/oligo(U)).

-

Prepare a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [³³P]UTP).

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent.

-

-

Assay Procedure:

-

In a reaction tube, combine the reaction buffer, NS5B polymerase, RNA template/primer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 30°C for a defined period (e.g., 1 hour) to allow for inhibitor binding.

-

Initiate the polymerase reaction by adding the rNTP mixture.

-

-

Incubation and Termination:

-

Incubate the reaction at 30°C for a defined period (e.g., 3 hours).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

-

Quantification of RNA Synthesis:

-

Spot the reaction mixture onto a filter membrane (e.g., DE81).

-

Wash the filter to remove unincorporated radiolabeled rNTPs.

-

Quantify the incorporated radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of RNA synthesis for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

HCV NS5B Polymerase Inhibition Assay Workflow

Anti-HIV and Anti-Hepatitis Virus Activity Assays

The antiviral activity of this compound can be assessed using cell-based assays that measure the inhibition of viral replication. A general workflow is described below, which can be adapted for specific viruses like HIV or hepatitis B virus (HBV).

Methodology: [1][2][8][12][20][21]

-

Cell Culture and Reagents:

-

Culture a susceptible host cell line (e.g., TZM-bl cells for HIV-1, HepG2 2.2.15 cells for HBV).

-

Prepare a stock of the virus to be tested.

-

Prepare serial dilutions of the test compound (this compound) in the cell culture medium.

-

-

Infection and Treatment:

-

Seed the host cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the various concentrations of the test compound.

-

Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Include control wells (cells only, cells with virus but no compound, and cells with a known antiviral drug as a positive control).

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for viral replication (e.g., 48-72 hours).

-

-

Quantification of Viral Replication:

-

The method for quantification depends on the virus and assay system:

-

HIV-1 (TZM-bl): Measure the activity of a reporter gene (e.g., luciferase) that is expressed upon viral entry and replication.

-

HIV-1 (p24 ELISA): Quantify the amount of viral p24 antigen in the cell culture supernatant using an ELISA kit.[1]

-

HBV: Measure the levels of viral antigens (e.g., HBsAg, HBeAg) or viral DNA in the supernatant.[12][22]

-

-

-

Cytotoxicity Assay:

-

In parallel, perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration of the compound that is toxic to the host cells (CC₅₀). This is crucial to ensure that the observed antiviral effect is not due to cell death.

-

-

Data Analysis:

-

Calculate the percent inhibition of viral replication for each compound concentration.

-

Determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of viral replication.

-

Calculate the selectivity index (SI = CC₅₀ / EC₅₀), which is a measure of the therapeutic window of the compound.

-

General Antiviral Activity Assay Workflow

Applications in Drug Development

The reported biological activities of this compound suggest its potential as a scaffold or starting material for the development of novel therapeutic agents.[2] Its inhibitory effects on DPP-4 and NS5B polymerase, as well as its activity against HIV and hepatitis viruses, warrant further investigation. The presence of the bromine atom provides a site for further chemical modification to explore structure-activity relationships and optimize potency and selectivity.

Signaling Pathways

There is currently no direct evidence in the reviewed literature linking this compound to specific cellular signaling pathways. Elucidating the mechanism of action of its biological activities may reveal interactions with various signaling cascades involved in cell growth, proliferation, and immune responses.[23][24]

Disclaimer: This document is intended for informational purposes for research, and drug development professionals. The information provided is based on publicly available data and does not constitute a validation of the properties or activities of this compound. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Antiviral treatment of hepatitis B virus-transgenic mice by a marine organism, Styela plicata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to prepare bromoethane from ethanol Explain the process of preparing.. [askfilo.com]

- 8. How is bromoethane prepared from (i) ethanol (ii) ethane? [allen.in]

- 9. par.nsf.gov [par.nsf.gov]

- 10. WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate - Google Patents [patents.google.com]

- 11. KR100401284B1 - Method for preparing 1-bromoethyl acetate - Google Patents [patents.google.com]

- 12. A novel orally available small molecule that inhibits hepatitis B virus expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current Status and Challenges in Anti-Hepatitis B Virus Agents Based on Inactivation/Inhibition or Elimination of Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethanol, 1-bromo- | C2H5BrO | CID 14202443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 17. Inhibitors for the hepatitis C virus RNA polymerase explored by SAR with advanced machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. In vitro anti-HIV activity of ethanol extract from gandarusa (Justicia gendarussa Burm. f) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. | BioWorld [bioworld.com]

- 22. lifechemicals.com [lifechemicals.com]

- 23. researchgate.net [researchgate.net]

- 24. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality of 1-bromoethanol and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Chirality of 1-bromoethanol

This compound (CH₃CH(Br)OH) is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the bromine and hydroxyl groups.[1][2] This carbon atom is attached to four different substituents: a hydrogen atom (-H), a bromine atom (-Br), a hydroxyl group (-OH), and a methyl group (-CH₃). This asymmetry results in the existence of two non-superimposable mirror images, known as enantiomers.[1][2] These enantiomers are designated as (R)-1-bromoethanol and (S)-1-bromoethanol based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of these substituents determines the absolute configuration of each enantiomer. The physical and chemical properties of the individual enantiomers are identical, with the significant exception of their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, such as enzymes.[3] This differential interaction in a chiral environment is of paramount importance in drug development, as the physiological effects of two enantiomers can vary significantly, with one potentially being therapeutic while the other is inactive or even harmful.

Physicochemical Properties of this compound Enantiomers

Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment.[3] However, they exhibit equal but opposite optical rotation. While specific experimental values for the optical rotation of (R)- and (S)-1-bromoethanol are not readily found in publicly available literature, the principles of polarimetry and methods for determining enantiomeric excess are well-established.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₅BrO |

| Molecular Weight | 124.96 g/mol |

| Boiling Point (racemic) | Not specified |

| Density (racemic) | Not specified |

| Specific Rotation ([α]D) of (R)-1-bromoethanol | Not available in literature |

| Specific Rotation ([α]D) of (S)-1-bromoethanol | Not available in literature |

Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: enantioselective synthesis from a prochiral precursor or resolution of a racemic mixture.

Enantioselective Synthesis

One common approach to enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-bromoethanone (bromoacetone). This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

A widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent like borane. The choice of the (R)- or (S)-catalyst dictates the stereochemistry of the resulting alcohol.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. Lipases are frequently employed for the resolution of racemic alcohols through enantioselective acylation.

In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is preferentially acylated to form an ester, leaving the unreacted alcohol enriched in the other enantiomer. By stopping the reaction at approximately 50% conversion, both the acylated and unreacted enantiomers can be obtained with high enantiomeric excess.

Experimental Protocols

Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general procedure adapted for this compound based on established methods for other secondary alcohols. Optimization of reaction time, temperature, and solvent may be necessary.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

-

Reaction vessel with magnetic stirrer

-

Temperature-controlled bath

-

Filtration apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of racemic this compound (1.0 equiv.) in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (1.5-3.0 equiv.).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral gas chromatography (GC) or thin-layer chromatography (TLC).

-

Stop the reaction at approximately 50% conversion by filtering off the lipase.

-

Wash the immobilized lipase with fresh solvent; it can often be reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting ester and the unreacted alcohol by column chromatography on silica gel.

Protocol for Chiral Gas Chromatography Analysis

The enantiomeric excess (ee) of the resolved products can be determined by chiral gas chromatography.

Instrumentation and Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™)

-

Carrier gas (e.g., helium or hydrogen)

-

Samples of the resolved alcohol and ester, and the racemic starting material

Typical GC Conditions (to be optimized):

-

Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas Flow Rate: 1-2 mL/min

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.

-

Injection Volume: 1 µL (split injection)

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject the sample into the GC.

-

Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Determination of Absolute Configuration and Enantiomeric Excess by NMR

The enantiomeric excess and absolute configuration of chiral alcohols can also be determined by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The reaction of the chiral alcohol with the (R)- and (S)-enantiomers of the derivatizing agent forms a mixture of diastereomers, which will have distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-bromoethanol. Due to the limited availability of published experimental spectra for this compound in public databases, this document focuses on the predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, detailed experimental protocols for obtaining ¹H NMR, ¹³C NMR, and Attenuated Total Reflectance (ATR)-IR spectra for a liquid analyte such as this compound are provided. This guide is intended to serve as a practical resource for researchers in the fields of chemistry and drug development, offering a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition.

Introduction

This compound (C₂H₅BrO) is a halogenated alcohol of interest in synthetic organic chemistry. Its structural elucidation and characterization are critical for its application in various chemical transformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure and purity of such compounds. This guide presents the predicted ¹H and ¹³C NMR chemical shifts and the expected IR absorption bands for this compound, alongside standardized protocols for their experimental determination.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with similar known compounds.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | 1.8 - 2.0 | Doublet (d) | 6.0 - 7.0 |

| CH | 5.0 - 5.2 | Quartet (q) | 6.0 - 7.0 |

| OH | 2.0 - 4.0 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 23 - 27 |

| CH | 65 - 70 |

Predicted IR Data

Sample State: Neat Liquid Film

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |

| Alkane | C-H stretch | 3000 - 2850 | Strong |

| Alcohol | C-O stretch | 1150 - 1050 | Strong |

| Haloalkane | C-Br stretch | 690 - 550 | Strong |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional but Recommended): To remove any particulate matter, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the number of scans (e.g., 8-16 for a concentrated sample).

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 220 ppm).

-

Use a standard 30° or 45° pulse angle.

-

A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 128 scans or more).

-

Proton decoupling is applied to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed. The spectrum is referenced to the residual solvent peak or an internal standard like TMS (0 ppm).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded. This accounts for any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop (1-2 drops) of neat this compound directly onto the surface of the ATR crystal.

-

Pressure Application: If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal surface.

-

Data Acquisition:

-

Set the desired spectral range (typically 4000-400 cm⁻¹).

-

Select the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Acquire the sample spectrum.

-

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and characterization of this compound.

Navigating the Instability of 1-Bromoethanol: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1-bromoethanol. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer best-practice recommendations for handling and storing this reactive alpha-haloalcohol. Due to a scarcity of direct studies on this compound, this guide draws upon established principles of organic chemistry, data from analogous compounds, and safety information to provide a comprehensive overview.

Executive Summary

This compound is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its inherent instability. As an alpha-haloalcohol, it is highly susceptible to decomposition, primarily through the elimination of hydrogen bromide to form acetaldehyde (B116499). This guide outlines the chemical properties, known and potential decomposition pathways, and recommended storage and handling protocols to mitigate degradation and ensure experimental reproducibility.

Chemical and Physical Properties of this compound

A foundational understanding of this compound's physical properties is crucial for its proper handling and storage. While extensive experimental data is limited, the following table summarizes key computed and available information.

| Property | Value | Source |

| Molecular Formula | C₂H₅BrO | PubChem[1][2] |

| Molecular Weight | 124.96 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 162854-32-2 | PubChem[1] |

| Appearance | Colorless to yellow liquid (presumed) | General chemical properties |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | Soluble in water (presumed) | General chemical properties |

| Vapor Pressure | No data available |

Stability and Decomposition Pathways

The primary concern regarding this compound is its stability. Alpha-haloalcohols are known to be significantly unstable, readily undergoing decomposition.[3]

Inherent Instability of Alpha-Haloalcohols

The juxtaposition of a halogen and a hydroxyl group on the same carbon atom creates a molecule primed for elimination. Gaseous chloromethanol, a related alpha-haloalcohol, spontaneously eliminates hydrogen chloride at room temperature with a half-life of approximately 300 seconds.[3] This suggests that this compound is likely to be similarly unstable, if not more so, due to the better leaving group ability of bromide compared to chloride.

Primary Decomposition Pathway: Elimination

The predominant decomposition pathway for this compound is the elimination of hydrogen bromide (HBr) to yield acetaldehyde. This reaction can proceed through various mechanisms, influenced by conditions such as temperature and the presence of bases or acids.

Figure 1. Primary decomposition pathway of this compound.

Other Potential Decomposition Pathways

While elimination is the major degradation route, other pathways, such as hydrolysis, may also occur, particularly in the presence of water.

-

Hydrolysis: Reaction with water can lead to the formation of acetaldehyde and hydrobromic acid.

Recommended Storage and Handling Protocols

Given the inherent instability of this compound, stringent storage and handling procedures are imperative to preserve its integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower, in a freezer. | To minimize thermal decomposition and evaporation.[4] |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Store in an amber or opaque container.[5] | To protect from light-induced degradation. |

| Container | Use a sealed glass bottle with a PTFE-lined cap.[5] | To prevent leakage and reaction with container material. |

Handling Procedures

-

Minimize Exposure: Handle this compound in a well-ventilated fume hood.

-

Inert Atmosphere: Use inert gas blanketing when transferring the compound.

-

Temperature Control: Keep the compound cooled during handling and preparation of solutions.

-

Avoid Contaminants: Prevent contact with moisture, acids, bases, and oxidizing agents.

Experimental Protocols for Stability Assessment

A standardized protocol is essential for evaluating the stability of this compound under various conditions.

General Stability Testing Workflow

Figure 2. Workflow for assessing this compound stability.

Detailed Methodology

-

Solution Preparation: Prepare a solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) of a known concentration.

-

Sample Aliquoting: Distribute the solution into amber glass vials with PTFE-lined caps.

-

Inerting: Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

-

Storage: Store the vials under the different conditions to be tested (e.g., varying temperature and light exposure).

-

Time Points: At specified time intervals (e.g., 0, 24, 72, 168 hours), remove a set of vials from each storage condition for analysis.

-

Analysis: Analyze the samples by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the concentration of this compound and any major degradants, such as acetaldehyde.

-

Data Evaluation: Calculate the degradation rate of this compound under each condition.

Conclusion

This compound is an inherently unstable molecule, prone to rapid decomposition via elimination of hydrogen bromide. Its successful use in research and development hinges on a thorough understanding of its instability and the implementation of stringent storage and handling protocols. By storing this compound at low temperatures, under an inert atmosphere, and protected from light, its shelf-life can be maximized. Researchers should be aware of its potential for degradation and consider its purity before use in sensitive applications. Further studies are warranted to quantify the decomposition kinetics of this compound under various conditions to provide more precise stability data.

References

- 1. Ethanol, 1-bromo- | C2H5BrO | CID 14202443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-bromoethanol | C2H5BrO | CID 88388229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic chemistry of alkyl halides and alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. The stability of iso-α-acids and reduced iso-α-acids in stored blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

An In-depth Technical Guide to 1-Bromoethanol: Molecular Properties and Synthesis Workflow

This technical guide provides a comprehensive overview of the chemical properties of 1-bromoethanol, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular formula, and molecular weight, and presents a logical workflow for its synthesis.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. These data are crucial for a range of applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Chemical Formula | C₂H₅BrO[1][2][3][4][5] |

| Molecular Weight | 124.96 g/mol [1][2][3] |

| Canonical SMILES | CC(O)Br[1][4] |

| InChI Key | ZLGXEEAGBLFFTB-UHFFFAOYSA-N[1][5] |

| CAS Number | 162854-32-2[3][4][5] |

Molecular Weight Calculation

The molecular weight of this compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula is C₂H₅BrO.

Methodology:

The calculation is based on the atomic masses of Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O).

-

Identify the number of atoms of each element:

-

Carbon (C): 2

-

Hydrogen (H): 5

-

Bromine (Br): 1

-

Oxygen (O): 1

-

-

Use the standard atomic weights:

-

C: 12.011 amu

-

H: 1.008 amu

-

Br: 79.904 amu

-

O: 15.999 amu

-

-

Calculate the total molecular weight:

-

(2 * 12.011) + (5 * 1.008) + (1 * 79.904) + (1 * 15.999) = 124.96 g/mol

-

Synthesis of this compound: A Conceptual Workflow

The synthesis of this compound can be conceptually outlined as the bromination of ethanol. The following diagram illustrates a logical workflow for this chemical transformation. This pathway is a representation of the key steps involved in a laboratory setting.

Caption: Logical workflow for the synthesis of this compound.

References

Technical Guide on the Hazards and Safety Precautions for 1-Bromoethanol

Introduction

1-Bromoethanol is a brominated organic compound with potential applications in chemical synthesis and pharmaceutical research.[1] Due to the presence of the bromo and hydroxyl functional groups, it is anticipated to be a reactive and potentially hazardous substance. This guide provides a comprehensive overview of the presumed hazards, safety precautions, and handling procedures for this compound, drawing upon data from its isomer, 2-bromoethanol (B42945), and general principles for managing reactive chemicals.

Hazard Identification and Classification

While specific GHS classifications for this compound are unavailable, based on the data for 2-bromoethanol, it should be treated as a hazardous substance with the following potential classifications:

-

Acute Toxicity: Potentially fatal if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][3]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3]

-

Flammability: May be a flammable liquid and vapor.[4]

Physical and Chemical Properties

Experimental physical and chemical data for this compound are not available. The following table summarizes the properties of 2-bromoethanol and the computed properties for this compound for comparison.

| Property | 2-Bromoethanol (Experimental Data) | This compound (Computed Data) |

| Molecular Formula | C₂H₅BrO | C₂H₅BrO[5] |

| Molecular Weight | 124.96 g/mol [3] | 124.96 g/mol [5] |

| Appearance | Colorless to dark brown liquid with a sweet, burning taste[6] | No data available |

| Boiling Point | 149-150 °C (decomposes)[3] | No data available |

| Melting Point | -80 °C[3] | No data available |

| Flash Point | > 110 °C (> 230 °F)[3] | No data available |

| Density | 1.763 g/mL[3] | No data available |

| Solubility in Water | Soluble[3] | No data available |

| Vapor Pressure | 3.2 hPa at 20 °C[3] | No data available |

| Vapor Density | 4.31 (Air = 1)[3] | No data available |

Toxicological Information

Detailed toxicological studies on this compound have not been reported. The information for 2-bromoethanol indicates high acute toxicity.

| Hazard Parameter | 2-Bromoethanol Data |

| Acute Toxicity | Oral (Category 3), Inhalation (Category 3), Dermal (Category 3): Toxic if swallowed, in contact with skin, or if inhaled.[3] |

| Skin Corrosion | Category 1B: Causes severe skin burns.[7] |

| Eye Damage | Category 1: Causes serious eye damage.[7] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[3] However, some studies on mice have indicated tumorigenic potential for 2-bromoethanol.[3] |

| Mutagenicity | Genotoxicity has been observed in vitro (Ames test).[3] |

| Routes of Exposure | Inhalation, ingestion, skin, and eye contact.[3] |

| Signs and Symptoms | Irritation of eyes and mucous membranes, headache, respiratory distress, loss of consciousness, nausea, vomiting, and severe dermatitis.[4] Vapors can cause irritation.[4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the presumed high reactivity and toxicity of this compound, all work must be conducted in a controlled environment with strict adherence to safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Specification |

| Eye and Face Protection | Chemical splash goggles and a full-face shield are required to protect against splashes and vapors.[8] |

| Skin Protection | A flame-resistant lab coat worn over full-length clothing is necessary.[9] Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[9] |

| Respiratory Protection | All work must be performed in a certified chemical fume hood.[10] If there is a risk of exposure exceeding permissible limits, a full-face respirator with an appropriate cartridge should be used.[3] |

Handling and Storage Protocol

Handling:

-

Always work within a chemical fume hood with the sash at the lowest possible position.[10]

-

Ensure all glassware is dry and free of contaminants.[11]

-

Use only the minimum amount of material required for the experiment.[8]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and moisture.[3]

-

Ground and bond containers when transferring the substance to prevent static discharge.[8]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12]

-

Keep the container tightly closed and clearly labeled.[11]

-

Store away from incompatible chemicals.[13]

-

Containers should be dated upon receipt and opening, and periodically inspected for integrity.[13]

Spill and Emergency Procedures

Minor Spill (within a fume hood):

-

Alert personnel in the immediate area.[12]

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

For spills of brominated compounds, neutralization with a 5-10% sodium thiosulfate (B1220275) solution can be considered before absorption.[12][14]

-

Collect the absorbed material into a sealed, labeled hazardous waste container.[12]

-

Decontaminate the area with a suitable cleaning agent.[15]

Major Spill (outside a fume hood or large volume):

-

Evacuate the laboratory immediately and alert others.[14]

-

Close the laboratory doors.[14]

-

Call emergency services and provide details of the spill.[14]

-

Do not attempt to clean up a large spill without specialized training and equipment.[16]

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Hazard Communication Pathway

Caption: Logical relationships of hazards and exposure routes.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Ethanol, 1-bromo- | C2H5BrO | CID 14202443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. ors.od.nih.gov [ors.od.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.osu.edu [chemistry.osu.edu]

- 14. - Division of Research Safety | Illinois [drs.illinois.edu]

- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 16. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]

1-Bromoethanol: A Comprehensive Guide to its IUPAC Nomenclature

The systematic naming of chemical compounds is a cornerstone of organic chemistry, ensuring unambiguous communication among researchers, scientists, and professionals in fields such as drug development. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to provide a unique and descriptive name for every organic molecule. This guide provides an in-depth analysis of the IUPAC nomenclature for the compound with the chemical structure CH3CH(Br)OH.

Core Principles of IUPAC Nomenclature

The IUPAC system is built on a foundation of identifying the principal functional group, the longest continuous carbon chain containing that group, and any substituents attached to this chain. The naming process for CH3CH(Br)OH involves a hierarchical consideration of the functional groups present.

Step-by-Step Derivation of the IUPAC Name

The correct IUPAC name for CH3CH(Br)OH is 1-bromoethanol . This name is derived through the following systematic steps:

-

Identification of the Principal Functional Group: The molecule contains two functional groups: a hydroxyl (-OH) group and a bromine (-Br) atom. According to IUPAC priority rules, the alcohol (hydroxyl) group has a higher priority than a halogen.[1][2][3] Therefore, the compound is named as an alcohol, and its name will end with the suffix "-ol".[4][5][6]

-

Determination of the Parent Alkane: The longest continuous carbon chain that contains the hydroxyl group consists of two carbon atoms. The corresponding alkane is ethane.

-

Naming the Parent Alcohol: By replacing the "-e" at the end of the parent alkane's name with "-ol," we get the parent alcohol name: ethanol.[6]

-

Numbering the Carbon Chain: The carbon chain is numbered to assign the lowest possible locant (number) to the carbon atom bearing the principal functional group, which is the hydroxyl group in this case.[1][5] Therefore, the carbon atom attached to the -OH group is designated as carbon 1.

-

Identifying and Naming Substituents: A bromine atom is attached to the first carbon atom. Halogens are treated as substituents and are named with an "-o" ending.[4][5] Thus, the bromine atom is named as a "bromo" substituent.

-

Assembling the Final Name: The name and position of the substituent are placed as a prefix to the parent alcohol name. The full IUPAC name is constructed by indicating the position of the bromo group, followed by its name, and then the name of the parent alcohol. This results in the name This compound .

Logical Flow for IUPAC Nomenclature of Halogenated Alcohols

The process of naming an alcohol containing a halogen substituent can be visualized as a clear, logical workflow. This ensures that all components of the molecule are accounted for in a systematic manner, leading to the correct and unambiguous IUPAC name.

This detailed breakdown ensures that all rules of IUPAC nomenclature are followed, leading to the accurate and systematic name for the given compound. This methodical approach is essential for clear communication in scientific and professional contexts.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Substituted Ethanols Using Bromoethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromoethanol serves as a versatile C2 building block in organic synthesis for the introduction of a hydroxyethyl (B10761427) moiety. Two isomers exist: 1-bromoethanol and 2-bromoethanol (B42945). This compound, with the halogen and hydroxyl group on the same carbon, is less common and can be prone to rearrangement or elimination. 2-Bromoethanol (ethylene bromohydrin) is more widely used for synthesizing 2-substituted ethanols via nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. These application notes will focus on synthetic routes utilizing bromoethanol, primarily 2-bromoethanol, to generate key intermediates for research and drug development.

Core Applications & Mechanisms

The primary route for synthesizing substituted ethanols from 2-bromoethanol is through nucleophilic substitution (SN2) reactions.[1][2][3][4] In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion, which is a good leaving group.

Key classes of substituted ethanols synthesized from 2-bromoethanol include:

-

Aryloxyethanols and Alkoxyethanols (Williamson Ether Synthesis): Reaction with phenoxides or alkoxides.[1][2][3][4]

-

Aminoethanols: Reaction with ammonia (B1221849) or primary/secondary amines.[5][6]

-

Substituted Ethanols via Carbon-Carbon Bond Formation: Reaction with organometallic reagents like organolithiums or Grignard reagents (with caution).[7][8][9]

Williamson Ether Synthesis of Aryloxyethanols

This method is a classic and reliable way to form ethers, including important structures like 2-phenoxyethanol, which is used as a preservative and solvent.[1][10] The reaction involves the deprotonation of a phenol (B47542) (or an alcohol) to form a more nucleophilic phenoxide (or alkoxide), which then displaces the bromide from 2-bromoethanol.[4][11]

Logical Workflow: Williamson Ether Synthesis

Caption: General workflow for Williamson Ether Synthesis.

Synthesis via Carbon Nucleophiles

Carbon-carbon bonds can be formed by reacting 2-bromoethanol with strong carbon nucleophiles. A notable example involves the reaction with a lithiated pyridine (B92270) derivative to form a hydroxyethyl-substituted pyridine, a scaffold of interest in medicinal chemistry.[7]

It is critical to note that the direct preparation of a Grignard reagent from a bromoalcohol is generally not feasible.[12] The acidic proton of the hydroxyl group will quench the highly basic Grignard reagent as it forms.[9][12] Therefore, protection of the hydroxyl group is required before attempting Grignard formation, or alternative organometallic reagents must be used under specific conditions.

// Nodes Organolithium [label="Organolithium Reagent\n(R-Li)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromoethanol [label="2-Bromoethanol\n(BrCH₂CH₂OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous\nWorkup", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Ethanol\n(R-CH₂CH₂OH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Organolithium -> Reaction [label="Carbon Nucleophile"]; Bromoethanol -> Reaction [label="Electrophile"]; Reaction -> Workup; Workup -> Product;

// Styling edge [fontname="Arial", fontsize=10, color="#5F6368"]; }

Caption: Synthetic utility of 2-bromoethanol.

References

- 1. jk-sci.com [jk-sci.com]

- 2. byjus.com [byjus.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. savemyexams.com [savemyexams.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. homework.study.com [homework.study.com]

Application Notes and Protocols for 1-Bromoethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromoethanol as a reactant in organic synthesis. This compound is a valuable chemical intermediate, primarily utilized as an alkylating agent in the synthesis of more complex molecules, including pharmaceutical ingredients.[1][2] Its utility stems from the presence of a bromine atom on a primary carbon, which makes it a suitable substrate for nucleophilic substitution reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and asymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][4] this compound, being a primary bromoalkane, is an excellent electrophile for this transformation.

General Reaction Pathway

The synthesis involves the deprotonation of an alcohol or phenol (B47542) to form a nucleophilic alkoxide or phenoxide, which then attacks the electrophilic carbon of this compound, displacing the bromide ion to form the corresponding ether.[3]

References

- 1. Can Intermediate Bromoethane be used in the synthesis of pharmaceuticals? - Blog [nuomengchemical.com]

- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Use of 1-Bromoethanol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-bromoethanol as a versatile reagent in the synthesis of pharmaceutical intermediates. This document includes key reaction types, detailed experimental protocols, and quantitative data to guide synthetic chemists in leveraging this important building block.

Introduction

This compound is a valuable bifunctional molecule featuring both a hydroxyl group and a bromine atom. This structure allows it to act as a precursor for various functional groups, making it a key building block in the synthesis of complex pharmaceutical intermediates. Its ability to participate in a range of chemical transformations, including C-alkylation, O-alkylation (Williamson Ether Synthesis), and N-alkylation, provides access to a diverse array of molecular scaffolds. The chirality of this compound also offers a route to enantiomerically pure targets, a critical consideration in modern drug design.

Key Applications and Reaction Types

This compound is primarily utilized in nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile. The choice of nucleophile and reaction conditions dictates the final product, enabling the synthesis of a variety of intermediates.